molecular formula C5H13N B033212 N-Ethylpropylamine CAS No. 20193-20-8

N-Ethylpropylamine

Cat. No. B033212
CAS RN: 20193-20-8
M. Wt: 87.16 g/mol
InChI Key: XCVNDBIXFPGMIW-UHFFFAOYSA-N
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Description

N-Ethylpropylamine (NEPA) is an organic compound used in a variety of applications, ranging from industrial to pharmaceutical. It is a colorless liquid with a boiling point of 114.9 °C and a melting point of -83.4 °C. NEPA is a tertiary amine, meaning it contains three alkyl groups attached to its nitrogen atom. It is also known as N-ethyl-2-propanamine, ethylaminopropane, and N-ethyl-2-aminopropane.

Scientific Research Applications

  • Catalysis : A study by Wang et al. (2015) demonstrated the use of a poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid in catalyzing the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This indicates the potential of N-Ethylpropylamine derivatives in catalytic processes (Wang et al., 2015).

  • Agriculture : Gillen et al. (1987) explored the application of Atrazine, an herbicide, in improving tallgrass prairie, which relates to the broader use of this compound derivatives in agricultural chemicals (Gillen et al., 1987).

  • Pharmaceutical Chemistry : O-Arenesulfonyl-N-alkylhydroxylamines, as studied by Tamura et al. (1982), serve as amine reagents in various reactions, including the formation of tertiary amines. This illustrates the relevance of this compound derivatives in pharmaceutical synthesis (Tamura et al., 1982).

  • Nanotechnology : In a study by Senthamarai et al. (2018), reusable cobalt oxide nanoparticles were used for the reductive amination of N-methylated and N-alkylated amines, highlighting the application of this compound in nanocatalysis (Senthamarai et al., 2018).

  • Environmental Science : A study by Feng et al. (2020) on Ag/Pd nanoparticle-loaded poly(ethylene imine) composite hydrogels, which are efficient in catalytic reduction of 4-nitrophenol, indicates the application of this compound derivatives in environmental remediation and wastewater treatment (Feng et al., 2020).

  • Biotechnology : Cooperstein and Canavan (2010) discussed the use of pNIPAM substrates, which involve this compound derivatives, in nondestructive cell release for bioengineering applications (Cooperstein & Canavan, 2010).

Safety and Hazards

N-Ethylpropylamine is a highly flammable liquid and vapor . It can cause severe skin burns and eye damage . It is also harmful if swallowed and toxic in contact with skin or if inhaled . It may cause respiratory irritation and is harmful to aquatic life .

properties

IUPAC Name

N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVNDBIXFPGMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066565
Record name 1-Propanamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20193-20-8
Record name Ethylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20193-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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